molecular formula C19H22N2O3S B2912969 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide CAS No. 954708-42-0

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide

Cat. No.: B2912969
CAS No.: 954708-42-0
M. Wt: 358.46
InChI Key: PHKGZWISNXYBOD-UHFFFAOYSA-N
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Description

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tosyl group, which is a common protecting group in organic synthesis, and a propionamide moiety, which is often involved in various chemical reactions.

Scientific Research Applications

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions in the research of THIQ derivatives could involve potential applications of the compound, based on its properties and biological activity. This could also involve modifications to its structure to improve its properties or activity. In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. These methods would also incorporate advanced purification techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the tosyl group.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the tosyl and propionamide groups.

    N-Tosyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the propionamide moiety.

    N-Propionyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the tosyl group.

Uniqueness

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide is unique due to the presence of both the tosyl and propionamide groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential biological activities compared to its simpler analogs .

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-19(22)20-17-7-6-15-10-11-21(13-16(15)12-17)25(23,24)18-8-4-14(2)5-9-18/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKGZWISNXYBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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